REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1.[C-:11]#[N:12].[K+]>C(#N)C.C1OCCOC2C(=CC=CC=2)OCCOCCOC2C(=CC=CC=2)OC1>[N:8]1[CH:9]=[CH:10][C:5]([CH2:4][CH2:3][CH2:2][C:11]#[N:12])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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6.7 g
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Type
|
reactant
|
Smiles
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ClCCCC1=CC=NC=C1
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Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After the reaction had been refluxed for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between 100 mL each of water and CH2Cl2
|
Type
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WASH
|
Details
|
the aqueous phase was washed with 3×100 mL of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield 6.7 g of crude product
|
Type
|
CUSTOM
|
Details
|
This material was purified by HPLC on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |